Molecular Weight and Hydrogen-Bond Acceptor Capacity: A Differentiating Physicochemical Profile vs. the Parent Pyrrolidinyl-Methanone Scaffold
The target compound (C₁₂H₂₂N₂O₃, MW 242.31 g/mol) carries two additional oxygen atoms—from ethoxy and methoxy substituents—compared to the parent, unsubstituted Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (C₉H₁₆N₂O, MW 168.24 g/mol). These substituents increase the molecular weight by approximately 44% and, more critically, raise the hydrogen-bond acceptor count from 2 to 5, substantially altering solubility, polarity, and potential protein-ligand interaction geometry.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count and Molecular Weight |
|---|---|
| Target Compound Data | MW = 242.31 g/mol; HBA count = 5 (2 carbonyl oxygens + 2 ether oxygens + 1 amine nitrogen) |
| Comparator Or Baseline | Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (CAS 1257381-66-0): MW = 168.24 g/mol; HBA count = 2 |
| Quantified Difference | ΔMW = +74.07 g/mol (+44.0% increase); ΔHBA = +3 |
| Conditions | Calculated from molecular formulas: C₁₂H₂₂N₂O₃ (target) vs. C₉H₁₆N₂O (comparator) |
Why This Matters
The dramatically increased HBA capacity alters ligand efficiency metrics and predicted ADME properties, meaning the target compound cannot substitute—or be substituted by—the simpler parent scaffold without re-optimizing entire hit series.
